dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate is an organic compound with the molecular formula C10H10ClNO4 It is a derivative of benzene, featuring amino, chloro, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate typically involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to form aniline.
Chlorination: Aniline is chlorinated to introduce the chlorine atom at the desired position.
Esterification: The resulting compound undergoes esterification to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes or receptors, leading to various biological effects. The ester groups facilitate the compound’s solubility and transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-amino-4-chlorobenzene-1,4-dicarboxylate
- Dimethyl 2-amino-3-bromobenzene-1,4-dicarboxylate
- Dimethyl 2-amino-3-fluorobenzene-1,4-dicarboxylate
Uniqueness
Dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate is unique due to the specific positioning of the amino and chloro groups, which influence its reactivity and interaction with other molecules. This unique structure makes it valuable for targeted applications in organic synthesis and pharmaceuticals.
Properties
Molecular Formula |
C10H10ClNO4 |
---|---|
Molecular Weight |
243.64 g/mol |
IUPAC Name |
dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H10ClNO4/c1-15-9(13)5-3-4-6(10(14)16-2)8(12)7(5)11/h3-4H,12H2,1-2H3 |
InChI Key |
YTMSKFNHQXHRFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)C(=O)OC)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.